4-Chloro-5-iodo-2,6-dimethylpyrimidine

概述

描述

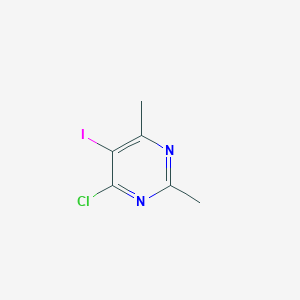

4-Chloro-5-iodo-2,6-dimethylpyrimidine is a heterocyclic organic compound with the molecular formula C6H6ClIN2 It is characterized by the presence of both chlorine and iodine atoms attached to a pyrimidine ring, along with two methyl groups at positions 2 and 6

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-iodo-2,6-dimethylpyrimidine typically involves the halogenation of 2,6-dimethylpyrimidine. One common method includes the chlorination of 2,6-dimethylpyrimidine to form 4-chloro-2,6-dimethylpyrimidine, followed by iodination to introduce the iodine atom at the 5-position. The reaction conditions often require the use of halogenating agents such as chlorine gas and iodine, along with appropriate solvents and catalysts to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

化学反应分析

Types of Reactions: 4-Chloro-5-iodo-2,6-dimethylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Oxidation and Reduction Reactions: The methyl groups and the pyrimidine ring can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated pyrimidine derivatives, while coupling reactions can produce biaryl or diaryl compounds.

科学研究应用

Synthetic Chemistry

4-Chloro-5-iodo-2,6-dimethylpyrimidine serves as a crucial building block in the synthesis of more complex organic molecules and heterocycles. It can participate in various chemical reactions, including:

- Substitution Reactions : The halogen atoms can be replaced by other nucleophiles, leading to a range of derivatives.

- Coupling Reactions : It is involved in cross-coupling reactions such as Suzuki and Heck reactions, facilitating the formation of carbon-carbon bonds.

Medicinal Chemistry

The compound has garnered attention for its potential biological activities:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, it has shown to inhibit proliferation in breast (MCF-7) and colon (HT-29) cancer cells by inducing apoptosis through caspase pathways.

- Antimicrobial Properties : Studies have revealed its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a mechanism involving interference with bacterial DNA synthesis.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Inhibits proliferation in breast and colon cancer cells | |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Enzyme Inhibition | Potential inhibitor of sirtuin proteins |

Case Study 1: Anticancer Activity

A focused study synthesized several derivatives based on the pyrimidine scaffold. Among these, this compound was highlighted for its potent activity against MCF-7 and HT-29 cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, indicating its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Antimicrobial Activity

In an evaluation of various substituted pyrimidines for antimicrobial properties, this compound exhibited notable antibacterial effects. The study suggested that the compound's structure allows it to effectively penetrate bacterial membranes and disrupt DNA synthesis processes.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials with specific functionalities. Its unique halogenation pattern allows for selective reactions that are valuable in synthetic chemistry.

作用机制

The mechanism of action of 4-Chloro-5-iodo-2,6-dimethylpyrimidine involves its interaction with various molecular targets. The presence of halogen atoms and methyl groups can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and the nature of the derivatives formed from the compound.

相似化合物的比较

4-Chloro-2,6-dimethylpyrimidine: Lacks the iodine atom, making it less reactive in certain coupling reactions.

5-Iodo-2,6-dimethylpyrimidine: Lacks the chlorine atom, which can affect its substitution reactions.

4-Amino-5-chloro-2,6-dimethylpyrimidine: Contains an amino group instead of iodine, leading to different chemical properties and applications.

Uniqueness: 4-Chloro-5-iodo-2,6-dimethylpyrimidine is unique due to the presence of both chlorine and iodine atoms, which provide a versatile platform for various chemical transformations. Its dual halogenation allows for selective reactions and the formation of diverse derivatives, making it valuable in synthetic chemistry and research applications.

生物活性

4-Chloro-5-iodo-2,6-dimethylpyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound, with the molecular formula and a molecular weight of approximately 268.48 g/mol, exhibits various pharmacological properties, making it a candidate for further research in medicinal chemistry.

- Molecular Formula :

- Molecular Weight : 268.48 g/mol

- LogP : 2.35140 (indicating moderate lipophilicity)

- PSA (Polar Surface Area) : 25.78 Ų

Biological Activities

The biological activities of this compound have been explored in various studies, revealing its potential as an anticancer agent, antimicrobial agent, and inhibitor of specific biological pathways.

Anticancer Activity

Research indicates that pyrimidine derivatives can exhibit significant anticancer properties. For instance, the structure-activity relationship (SAR) studies have shown that modifications at the 4 and 5 positions of the pyrimidine ring can enhance cytotoxic effects against cancer cell lines. In vitro studies demonstrated that this compound inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial activity. In a study evaluating various substituted pyrimidines, this compound exhibited notable antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial DNA synthesis .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a focused study on anticancer agents, researchers synthesized several derivatives based on the pyrimidine scaffold. Among these, this compound was highlighted for its potent activity against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a lead compound for developing new anticancer therapies .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act by:

- Inhibiting Key Enzymes : The compound has been shown to inhibit enzymes involved in nucleotide synthesis.

- Interfering with Signal Transduction Pathways : It may affect pathways related to cell proliferation and survival.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-5-iodo-2,6-dimethylpyrimidine, and how can reaction conditions be optimized to improve yield?

A stepwise halogenation strategy is recommended, starting with the introduction of chloro and methyl groups followed by iodination. Key factors include:

- Temperature control : Maintain 0–5°C during iodination to prevent side reactions (e.g., dehalogenation) .

- Purification : Use silica gel chromatography with a gradient of ethyl acetate/hexane (10–30%) to isolate the product .

- Catalysts : Employ Pd catalysts for selective cross-coupling reactions if further functionalization is required. Example reaction conditions:

| Step | Reagents | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Iodination | NIS, DMF | 0°C → RT | 12 h | ~65–75 |

| Note: Yields may vary based on precursor purity and solvent drying. |

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR : H NMR (DMSO-d6) reveals methyl protons at δ 2.4–2.6 ppm and aromatic protons at δ 8.1–8.3 ppm. C NMR confirms iodine substitution at C5 (δ 95–100 ppm) .

- Mass Spectrometry : ESI-MS ([M+H]) should match the molecular weight (285.5 g/mol) with <2 ppm error .

- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement of halogenated pyrimidines?

Discrepancies in bond lengths or angles often arise from disordered halogen atoms or twinning. Strategies include:

- SHELXL refinement : Apply restraints for anisotropic displacement parameters and use the TWIN command for twinned crystals .

- Mercury CSD : Compare packing motifs with similar structures (e.g., 4-chloro-5-bromo analogs) to validate intermolecular interactions . Example refinement parameters:

| Parameter | Value |

|---|---|

| R1 (I > 2σ) | <0.05 |

| wR2 (all data) | <0.12 |

| CCDC Deposition | Required |

Q. What computational and experimental approaches are effective for designing this compound derivatives with enhanced bioactivity?

- QSAR Modeling : Correlate electronic parameters (e.g., Hammett constants) with inhibitory activity against target enzymes (e.g., methionine aminopeptidase) .

- Docking Studies : Use AutoDock Vina to predict binding affinities by modifying the iodine substituent’s steric/electronic profile .

- Synthetic Validation : Introduce substituents at C4 or C6 via Suzuki-Miyaura coupling, monitored by F NMR if fluorinated analogs are synthesized .

Q. How can hydrogen-bonding and π-stacking interactions in cocrystals of this compound be systematically analyzed?

- Hirshfeld Surface Analysis : Quantify interaction types (e.g., H···Cl, C-I···π) using CrystalExplorer .

- Cocrystal Design : Combine with carboxylic acids (e.g., 4-chlorobenzoic acid) to form 1:1 stoichiometric cocrystals. Key metrics:

| Interaction Type | Distance (Å) |

|---|---|

| N-H···O | 2.8–3.0 |

| C-I···π | 3.5–3.7 |

- Thermal Analysis : DSC/TGA confirms stability up to 150°C, critical for pharmaceutical applications .

Q. Methodological Notes

- Avoid Common Pitfalls :

- Software Tools :

属性

IUPAC Name |

4-chloro-5-iodo-2,6-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClIN2/c1-3-5(8)6(7)10-4(2)9-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNEBOKDKZGLMCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363431 | |

| Record name | 4-chloro-5-iodo-2,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83410-16-6 | |

| Record name | 4-Chloro-5-iodo-2,6-dimethylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83410-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-5-iodo-2,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。